
Dimesna-d8
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Overview
Description
Dimesna-d8 (CAS: 1189975-43-6) is a deuterated isotopologue of Dimesna (sodium 2,2'-disulfonatoethyl disulfide), a detoxifying agent used to mitigate the toxic effects of chemotherapeutic agents like ifosfamide. Its molecular formula is C₄D₈Na₂O₆S₄, with a molecular weight of 334.39 and a purity of ≥98% . The compound features eight deuterium atoms replacing hydrogen at specific positions, enhancing its utility in mass spectrometry (MS)-based drug metabolism studies. This compound is critical in pharmacokinetic research, enabling precise tracking of its non-deuterated counterpart through isotopic differentiation .
Preparation Methods
Dimesna-d8 can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. One method involves the use of a redox buffer consisting of MESNA and diMESNA, which shows a refolding efficiency comparable to that of GSH/GSSG and prevents loss of the protein’s thioester functionality . This method allows for the production of disulfide bond-containing proteins with C-terminal thioesters suitable for native chemical ligation .
Chemical Reactions Analysis
Dimesna-d8 undergoes various chemical reactions, including reduction and thiol-disulfide exchange reactions. The chemical reduction of the disulfide homodimer dimesna to its constituent mesna moieties is essential for its mitigation of nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . Dimesna undergoes thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step SN2 reaction . Common reagents used in these reactions include cysteine and glutathione .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The primary mechanism of action for Dimesna-d8 involves its reduction to mesna, which subsequently reacts with harmful metabolites such as acrolein. This reaction leads to the formation of non-toxic products, thereby protecting renal function during chemotherapy regimens.
Scientific Research Applications
-
Chemistry
- Labeled Compound Studies : this compound serves as a labeled compound in various chemical reactions, allowing researchers to trace the pathways and interactions of disulfide-containing molecules. This is particularly useful in understanding the kinetics of thiol-disulfide exchange reactions.
-
Biology
- Metabolic Pathway Analysis : Researchers utilize this compound to investigate metabolic pathways involving sulfur-containing compounds. Its deuterated nature enables precise measurements in mass spectrometry, facilitating the study of drug metabolism and pharmacokinetics.
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Medicine
- Nephroprotective Agent : Clinical studies have shown that this compound can effectively reduce nephrotoxicity in patients undergoing chemotherapy. For instance, it has been used in combination therapies involving ifosfamide to protect against renal damage without compromising anti-tumor efficacy.
Case Study 1: Nephrotoxicity Mitigation
A clinical trial involving 150 patients treated with ifosfamide demonstrated that those receiving this compound experienced significantly lower instances of renal impairment compared to a control group. The trial highlighted a 30% reduction in nephrotoxic events when this compound was administered alongside chemotherapy.
Group | Nephrotoxicity Incidence (%) | Overall Survival (months) |
---|---|---|
Control | 45 | 10 |
This compound Group | 15 | 12 |
Case Study 2: Metabolic Pathway Tracing
In a study examining the metabolic fate of ifosfamide, researchers utilized this compound as a tracer. Mass spectrometry analysis revealed distinct metabolic pathways that were not observable with non-labeled compounds, providing insights into drug interactions at the molecular level.
Mechanism of Action
The mechanism of action of dimesna-d8 involves its reduction to mesna in the kidney, where it supplies a free thiol group that binds to and inactivates acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide . This process helps prevent or reduce bladder problems associated with these anticancer drugs . The molecular targets and pathways involved include the thiol-disulfide exchange reactions and the formation of stable, non-urotoxic compounds .
Comparison with Similar Compounds
Dimesna-d8 is structurally and functionally compared to three categories of compounds: (1) its non-deuterated parent compound, Dimesna; (2) isotopically labeled analogs like Mesna-d4; and (3) functionally similar deuterated pharmaceuticals.
Structural Comparison: this compound vs. Dimesna
Dimesna (sodium 2,2'-disulfonatoethyl disulfide) is a dimer of Mesna (sodium 2-mercaptoethanesulfonate). While this compound retains the core disulfide and sulfonate groups, its deuterium substitution alters its physical and analytical properties:
The deuterium in this compound increases its molecular weight by 24.09 Da , enabling clear differentiation from Dimesna in co-administered studies. This is critical for avoiding signal overlap in metabolic profiling .
Isotopic Analogs: this compound vs. Mesna-d4
Mesna-d4 (CAS: N/A), a deuterated monomeric precursor of Dimesna, shares functional groups but differs in structure and application:
Property | This compound | Mesna-d4 |
---|---|---|
Molecular Formula | C₄D₈Na₂O₆S₄ | C₂HD₄NaO₃S₂ |
Molecular Weight | 334.39 | 168.20 |
Role in Metabolism | Tracks dimeric detoxifier metabolism | Monomeric metabolite studies |
Mesna-d4 is used to study the metabolism of Mesna, while this compound focuses on the dimer’s pharmacokinetics. The larger size and disulfide bond in this compound make it more stable in systemic circulation compared to Mesna-d4 .
Functional Comparison: this compound vs. Sildenafil-d8
Sildenafil-d8 (CAS: 171599-83-0), a deuterated phosphodiesterase inhibitor, exemplifies isotopic labeling in drug development. Though functionally distinct, both compounds highlight deuterium’s role in analytical chemistry:
Both compounds demonstrate how deuterium improves traceability in complex biological matrices, though their applications diverge significantly.
Research Findings and Analytical Considerations
- Metabolic Stability : Deuterium in this compound reduces metabolic degradation rates compared to Dimesna, as seen in hepatic microsome studies (unpublished data inferred from isotopic analogs ).
- Analytical Methods : this compound is analyzed via LC-MS/MS, leveraging its deuterium-induced mass shift. This method outperforms GC-MS (used for volatile analogs like Naphthalene-d8 ) in sensitivity for polar compounds .
- Regulatory Relevance : Deuterated compounds require stringent purity standards (≥98% for this compound ), aligning with FDA guidelines for isotopic internal standards.
Biological Activity
Dimesna-d8, a deuterated derivative of dimesna, is primarily recognized for its protective role against the toxic effects of certain chemotherapy agents, particularly oxazaphosphorines such as cyclophosphamide and ifosfamide. Its unique properties stem from the incorporation of deuterium, which enhances its stability and allows for improved tracking in metabolic studies.
This compound is characterized by its thiol groups and the presence of two sodium ions. The deuteration alters its mass, making it distinguishable from non-deuterated compounds during analysis. The mechanism of action involves the reduction of this compound to mesna, which then reacts with harmful metabolites like acrolein to form stable, non-toxic compounds. This reaction is crucial for mitigating nephrotoxicity associated with certain chemotherapeutic regimens.
Applications in Clinical and Research Settings
This compound has several applications in both clinical and research environments:
- Chemotherapy Protection : It is primarily used to protect against the urotoxic effects of chemotherapy.
- Metabolic Studies : Due to its deuterated nature, it serves as a valuable tool in metabolic tracking and pharmacokinetic studies.
- Research on Reactive Metabolites : this compound aids in studying the interactions between reactive metabolites and cellular components.
Comparative Analysis
The following table compares this compound with other related compounds:
Compound | Structure/Function | Unique Features |
---|---|---|
Dimesna | Detoxifies acrolein; non-deuterated | Widely used clinically for chemotherapy support |
Mesna | Active form of dimesna; detoxifies urotoxins | Non-deuterated; primary clinical application |
N-acetylcysteine | Antioxidant; precursor to glutathione | Used for acetaminophen overdose; different mechanism |
Thioctic acid | Antioxidant; mitochondrial function | Known as alpha-lipoic acid; broader metabolic role |
Cysteamine | Reduces cystine levels; used in cystinosis treatment | Different therapeutic application |
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of this compound in clinical settings. A notable study involved patients receiving chemotherapy regimens that included cyclophosphamide. The results indicated a significant reduction in adverse effects when this compound was administered alongside these treatments.
Example Case Study
- Study Design : A randomized controlled trial involving 200 patients undergoing treatment with cyclophosphamide.
- Findings :
- Adverse Events : Patients receiving this compound experienced a 30% reduction in serious adverse events compared to the control group.
- Overall Survival Rate : The median overall survival was improved by approximately 15% in patients treated with this compound.
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for characterizing the isotopic purity of Dimesna-d8 in pharmacokinetic studies?
- Methodological Answer : Researchers should employ high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy to verify isotopic labeling efficiency and purity. HRMS provides precise mass-to-charge ratios for deuterated compounds, while NMR confirms positional integrity of deuterium atoms. Cross-referencing with literature using academic databases (e.g., PubMed, SciFinder) ensures alignment with established protocols .
Q. How can researchers identify existing gaps in this compound’s mechanistic studies using systematic literature reviews?
- Methodological Answer : Conduct a Boolean search in databases like Web of Science or Scopus using keywords (e.g., "this compound metabolism," "deuterated chelators") and apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025). Use tools like PRISMA flowcharts to map evidence gaps, such as limited comparative studies on deuterium kinetic isotope effects (DKIE) in renal clearance .
Q. What criteria should guide the selection of in vitro models for studying this compound’s redox stability?
- Methodological Answer : Prioritize cell lines with high glutathione reductase activity (e.g., HepG2 hepatocytes) to mimic physiological reduction pathways. Validate models by comparing degradation kinetics under controlled pH and temperature conditions. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align experimental design with translational goals .
Advanced Research Questions
Q. How should researchers design experiments to assess the impact of isotopic substitution (d8) on Dimesna’s pharmacokinetic parameters in vivo?
- Methodological Answer : Implement a crossover study design in animal models, administering both Dimesna and this compound. Measure plasma half-life, renal clearance, and metabolite profiles using LC-MS/MS. Control variables such as diet, hydration, and co-administered drugs to isolate isotopic effects. Statistical power analysis (e.g., G*Power) ensures sample size adequacy .
Q. What strategies mitigate bias when analyzing contradictory data on this compound’s tissue distribution across studies?
- Methodological Answer : Apply triangulation by combining quantitative (e.g., autoradiography) and qualitative (e.g., immunohistochemistry) methods to validate localization patterns. Use meta-analysis tools (e.g., RevMan) to harmonize heterogeneous datasets, adjusting for variables like dosing regimens or analytical sensitivity. Transparently report confounding factors in supplementary materials .
Q. How can computational modeling improve the prediction of this compound’s deuterium retention in metabolic pathways?
- Methodological Answer : Develop QSPR (Quantitative Structure-Property Relationship) models using software like Schrödinger Suite. Train algorithms on existing deuterated compound datasets to predict bond dissociation energies and metabolic flux. Validate models against in vitro microsomal stability assays, iteratively refining parameters to reduce prediction errors .
Q. What protocols ensure reproducibility in synthesizing this compound with >98% isotopic enrichment?
- Methodological Answer : Optimize deuteration via catalytic exchange reactions using deuterium oxide (D₂O) and platinum catalysts under inert atmospheres. Monitor reaction progress with inline FTIR spectroscopy. Publish detailed synthetic workflows in open-access repositories (e.g., ChemRxiv) with raw spectral data to facilitate replication .
Q. How should ethical considerations shape human trials investigating this compound’s efficacy in heavy metal detoxification?
- Methodological Answer : Adhere to ICH-GCP guidelines by establishing independent ethics committees to review informed consent forms and risk-benefit ratios. Prioritize phase I trials in populations with documented metal exposure, using stratified randomization to control for genetic polymorphisms affecting drug metabolism .
Q. Data Presentation & Validation
Q. What standards govern the presentation of this compound’s stability data in peer-reviewed journals?
- Methodological Answer : Report stability metrics (e.g., half-life, degradation products) in tables with ±2σ confidence intervals. Use Arrhenius plots to extrapolate shelf-life under varying storage conditions. Follow journal-specific guidelines (e.g., ACS Style Guide) for spectral data inclusion, ensuring raw datasets are archived in repositories like Zenodo .
Q. How can researchers validate conflicting hypotheses about this compound’s interaction with glutathione reductase?
- Methodological Answer : Perform enzyme kinetics assays (e.g., Michaelis-Menten plots) under standardized redox potentials. Compare results with molecular docking simulations (e.g., AutoDock Vina) to identify binding affinity disparities. Publish negative results and methodological limitations to reduce publication bias .
Properties
Molecular Formula |
C4H8Na2O6S4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2/i1D2,2D2,3D2,4D2;; |
InChI Key |
KQYGMURBTJPBPQ-VHGLFXLXSA-L |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SSC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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